1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is a compound that features a phenyl ring substituted with a chloro group and a methyl-imidazole moiety. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of 4-methyl-1H-imidazole with a suitable phenyl derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The chloro group may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-imidazol-1-yl-phenyl)-ethanone
- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O |
---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
1-[3-chloro-4-(4-methylimidazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11ClN2O/c1-8-6-15(7-14-8)12-4-3-10(9(2)16)5-11(12)13/h3-7H,1-2H3 |
InChI Key |
OXXBWCUFEUJZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)C)Cl |
Origin of Product |
United States |
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